molecular formula C17H26O B12735630 (3R-(3alpha,3abeta,7beta,8aalpha))-1-(2,3,4,7,8,8a-Hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulen-6-yl)acetone CAS No. 94135-49-6

(3R-(3alpha,3abeta,7beta,8aalpha))-1-(2,3,4,7,8,8a-Hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulen-6-yl)acetone

Cat. No.: B12735630
CAS No.: 94135-49-6
M. Wt: 246.4 g/mol
InChI Key: PXXHMYGUMPKTPF-ZUFFMMDNSA-N
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Description

EINECS 302-917-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.

Preparation Methods

The preparation of EINECS 302-917-4 involves specific synthetic routes and reaction conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the formation of carbon-carbon bonds using palladium as a catalyst. The reaction conditions are typically mild and environmentally benign, making it a preferred method for industrial production.

Chemical Reactions Analysis

EINECS 302-917-4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EINECS 302-917-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EINECS 302-917-4 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

EINECS 302-917-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:

    Amyl nitrite: (EINECS 203-770-8)

    Bismuth tetroxide: (EINECS 234-985-5)

    Mercurous oxide: (EINECS 239-934-0)

Each of these compounds has unique properties and applications, making EINECS 302-917-4 distinct in its specific uses and characteristics.

Properties

CAS No.

94135-49-6

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]propan-2-one

InChI

InChI=1S/C17H26O/c1-11-5-6-15-16(3,4)14-10-17(11,15)8-7-13(14)9-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1

InChI Key

PXXHMYGUMPKTPF-ZUFFMMDNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)CC(=O)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)CC(=O)C

Origin of Product

United States

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